![molecular formula C8H4Br4O B14218232 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene CAS No. 830329-08-3](/img/structure/B14218232.png)
1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene is a brominated aromatic compound with the molecular formula C8H4Br4O. This compound is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom on an ethenyl group linked through an oxygen atom. Brominated aromatic compounds like this one are often used in various chemical and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-tribromobenzene with a brominated ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, ethers, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less brominated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of flame retardants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene involves its interaction with various molecular targets. The bromine atoms and the ethenyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Propriétés
Numéro CAS |
830329-08-3 |
|---|---|
Formule moléculaire |
C8H4Br4O |
Poids moléculaire |
435.73 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-(2-bromoethenoxy)benzene |
InChI |
InChI=1S/C8H4Br4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h1-4H |
Clé InChI |
FCCRCBGPILHCNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OC=CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)
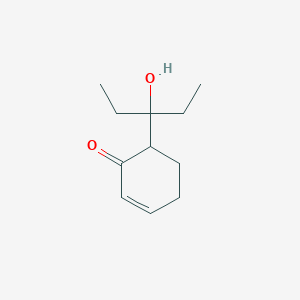
![4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14218157.png)
![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
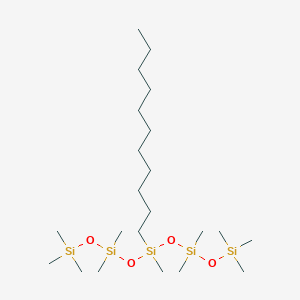
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester](/img/structure/B14218172.png)
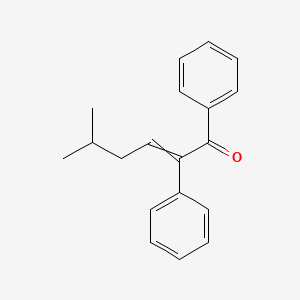
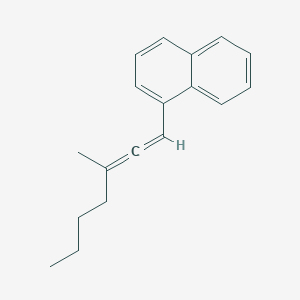
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
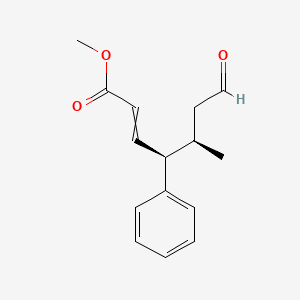
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
